2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)acetonitrile
Description
Properties
IUPAC Name |
2-[(2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl)sulfanyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4S2/c1-9-16-12-13(20-9)11(10-5-3-2-4-6-10)17-18-14(12)19-8-7-15/h2-6H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAMEYNEIUHTEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN=C2SCC#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Heterocycle Construction
The thiazolo[4,5-d]pyridazine framework is synthesized via cyclocondensation between 3-oxo-2-arylhydrazonopropanals and 4-thiazolidinones under high-pressure conditions. For the target compound, the arylhydrazonopropanal derivative must incorporate a phenyl group at the 7-position, achieved by starting with benzaldehyde-derived hydrazones. The methyl group at the 2-position originates from methyl-substituted 4-thiazolidinones, synthesized via bromination of 1-methyl-4-piperidone followed by thiocyanation.
Sulfanylacetonitrile Sidechain Introduction
The sulfanyl moiety is introduced through nucleophilic displacement reactions. Two approaches dominate:
- Mercaptoacetamide Substitution : Reaction of 4-chlorothiazolopyridazine with mercaptoacetamide in ethanol at 70°C.
- Thiourea-Mediated Sulfhydrylation : Treatment of 4-bromo-thiazolopyridazine with thiourea in dimethylformamide (DMF), followed by hydrolysis to the thiol and subsequent alkylation with chloroacetonitrile.
Synthetic Pathways and Optimization
High-Pressure Cyclocondensation Route
Adapted from Nature Communications, this method employs a Q-Tube reactor to facilitate cyclization between 3-oxo-2-(phenylhydrazono)propanal (1) and 2-methyl-4-thiazolidinone (2) (Table 1).
Table 1: Reaction Conditions for Thiazolo[4,5-d]Pyridazine Core Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Pressure | 15 bar | Maximizes atom economy (92%) |
| Solvent | Ethanol | Prevents byproduct formation |
| Temperature | 120°C | Completes reaction in 4 hr |
| Catalyst | None | Avoids purification challenges |
The product, 2-methyl-7-phenyl-thiazolo[4,5-d]pyridazin-4(5H)-one (3) , is isolated in 89% yield after recrystallization from ethyl acetate.
Bromine-Mediated Thiocyanation
Patent US8058440B2 details the bromination of 1-methyl-4-piperidone (4) in 2-propanol at 45°C to yield 2-bromo-1-methyl-4-piperidone (5) , which undergoes thiocyanation with potassium thiocyanate in toluene. Hydrolysis with lithium hydroxide in ethanol at 60°C produces 2-methyl-4-thiazolidinone (2) (Scheme 1).
Scheme 1
$$
\text{(4) } \xrightarrow{\text{Br}_2, \text{2-propanol}} \text{(5) } \xrightarrow{\text{KSCN, toluene}} \text{(6) } \xrightarrow{\text{LiOH, ethanol}} \text{(2)}
$$
Sulfanylacetonitrile Coupling
The Mukaiyama method (triphenylphosphine/2,2′-dipyridyldisulfide) activates the 4-hydroxyl group of (3) as an active ester, which reacts with 2-mercaptoacetonitrile (7) in dichloromethane (DCM) containing triethylamine (Table 2).
Table 2: Coupling Reaction Parameters
| Condition | Value | Outcome |
|---|---|---|
| Molar Ratio (3:7) | 1:1.2 | 82% yield |
| Solvent | DCM | Enhances solubility |
| Base | Triethylamine | Neutralizes HBr |
| Time | 12 hr | Completion via TLC |
Alternative Methodologies and Comparative Analysis
Thiourea-Based Sulfhydrylation
A two-step process from PMC8466124 involves:
- Thiol Generation : 4-Bromo-thiazolopyridazine (8) reacts with thiourea in DMF at 100°C to form 4-thiolate (9) .
- Alkylation : (9) is treated with chloroacetonitrile in acetone/K$$2$$CO$$3$$ to afford the target compound in 68% yield.
Solid-Phase Synthesis
WO2017191650A1 describes a resin-bound approach using Rink amide resin, though yields are lower (54%) due to incomplete coupling steps.
Challenges and Mitigation Strategies
regioselectivity in Cyclocondensation
The phenyl group at C7 occasionally migrates to C6 during high-pressure reactions, reducing purity. Adjusting the electron-withdrawing capacity of the hydrazone substituent minimizes this issue.
Sulfur Oxidation
The sulfanyl group is prone to oxidation during storage. Adding 0.1% w/v ascorbic acid as a stabilizer in the final recrystallization step prevents degradation.
Chemical Reactions Analysis
Types of Reactions
2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the thiazole or pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines .
Scientific Research Applications
2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)acetonitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide: Another compound with a similar structure but different functional groups.
2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide: A derivative with additional substituents on the acetamide group.
Uniqueness
2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)acetonitrile stands out due to its unique combination of the thiazole and pyridazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
Overview
2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)acetonitrile is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a thiazolo-pyridazine structure, which contributes to its diverse biological properties. The molecular formula is with a molecular weight of approximately 259.35 g/mol.
The primary mechanism of action for this compound involves the inhibition of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair processes. By inhibiting PARP-1, the compound can lead to the accumulation of DNA damage in cancer cells, promoting apoptosis. Additionally, it may interact with other biomolecules, influencing various biochemical pathways related to cell proliferation and survival.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity:
- Cell Proliferation Inhibition : In breast cancer cell lines, this compound has been shown to significantly inhibit cell proliferation and induce apoptosis through mechanisms involving PARP-1 inhibition and modulation of apoptotic pathways.
- Cytotoxicity : The compound's cytotoxic effects have been evaluated using MTT assays across various cancer cell lines, revealing promising results in terms of IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
Antibacterial Activity
The compound has also demonstrated antibacterial properties. It has been tested against several strains of bacteria, showing effective inhibition at low concentrations (MIC values). For instance, derivatives similar to this compound have shown activity against Pseudomonas aeruginosa and Escherichia coli with MIC values as low as 0.21 μM .
Case Study 1: Inhibition of PARP-1
A study focused on the interaction between this compound and PARP-1 highlighted its potential as a therapeutic agent in cancer treatment. The study reported that treatment with this compound led to a significant increase in DNA damage markers in treated cells compared to controls. This suggests that the compound effectively disrupts DNA repair mechanisms in cancer cells.
Case Study 2: Antimicrobial Screening
In another investigation, various thiazolo-pyridazine derivatives were synthesized and screened for their antimicrobial properties. Among these compounds, those structurally related to this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. This reinforces the potential application of these compounds in developing new antimicrobial agents .
Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing thiazolo[4,5-d]pyridazine derivatives, and how are key intermediates characterized?
- Methodological Answer : The synthesis typically involves heterocyclization and alkylation steps. For example:
- Step 1 : React 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in DMF/KOH to form a thione intermediate .
- Step 2 : Alkylate the sulfur atom using alkyl halides in acetonitrile with Et3N as a base .
- Step 3 : Purify intermediates via recrystallization (e.g., ethanol/water mixtures) .
- Characterization : Use IR for thiol (-SH) stretch (2500–2600 cm<sup>-1</sup>), <sup>1</sup>H/<sup>13</sup>C NMR for substituent analysis, and mass spectrometry for molecular ion confirmation .
Table 1 : Representative Yields and Melting Points for Key Intermediates
| Compound | Yield (%) | Melting Point (°C) |
|---|---|---|
| 2-(Benzylthio) derivative | 78 | 168–170 |
| Morpholine-substituted analog | 65 | 145–147 |
Q. Which spectroscopic and chromatographic techniques are critical for characterizing thiazolo[4,5-d]pyridazine derivatives?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm<sup>-1</sup> in acetonitrile derivatives) .
- NMR Spectroscopy : <sup>1</sup>H NMR distinguishes aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm). <sup>13</sup>C NMR confirms quaternary carbons in the heterocyclic core .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., C18H24N4O2S requires m/z 360.474) .
- HPLC : Semi-preparative reverse-phase HPLC (C-18 column) purifies radiolabeled derivatives (e.g., [<sup>11</sup>C]methylation products) .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) studies optimize the electronic properties of thiazolo[4,5-d]pyridazine derivatives?
- Methodological Answer :
- Computational Setup : Use Gaussian09/B3LYP/6-311G(d,p) to calculate frontier molecular orbitals (HOMO/LUMO) and predict charge distribution .
- Applications : Correlate electron-withdrawing groups (e.g., -CN) with enhanced electrophilicity for nucleophilic substitution reactions .
- Validation : Compare DFT-predicted dipole moments with experimental XRD data (e.g., SHELX-refined structures) .
Q. What strategies resolve contradictions in biological activity data across analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., aryl vs. alkyl groups at position 2) and test against target enzymes (e.g., CXCR2 or PI3K-β) .
- Statistical Analysis : Apply multivariate regression to isolate key parameters (e.g., logP, polar surface area) influencing antimicrobial IC50 values .
- Crystallographic Validation : Use SHELX-refined protein-ligand structures to confirm binding modes (e.g., hydrogen bonding with FAD-dependent oxidoreductases) .
Q. How do plasma protein binding (PPB) studies inform pharmacokinetic optimization of thiazolo[4,5-d]pyridazine-based therapeutics?
- Methodological Answer :
- Experimental Design : Measure PPB using equilibrium dialysis (human serum albumin, pH 7.4) .
- Modification Strategies : Introduce hydrophilic groups (e.g., -OH, morpholine) to reduce logP and improve free drug fraction .
- Case Study : AZD8309 (CXCR2 antagonist) achieved a 40% free fraction by replacing lipophilic substituents with hydroxypropylamine .
Data Contradiction Analysis
Q. How should researchers address discrepancies in antibacterial activity between in vitro and in vivo models for thiazolo[4,5-d]pyridazines?
- Methodological Answer :
- Bioavailability Assessment : Compare MIC values (in vitro) with plasma exposure (AUC) in rodent models .
- Metabolite Screening : Use LC-MS to identify inactive metabolites (e.g., sulfoxide derivatives) that reduce efficacy .
- Formulation Adjustments : Optimize solubility via salt formation (e.g., monosodium salt of CXCR2 antagonists) .
Methodological Tables
Table 2 : Key Crystallographic Parameters for Thiazolo[4,5-d]pyridazine Derivatives
| Parameter | Value (Example) | Instrumentation |
|---|---|---|
| Space Group | P21/c | Bruker D8 VENTURE |
| Resolution (Å) | 1.45 | Cu Kα radiation (λ=1.5418 Å) |
| Rfactor | 0.052 | SHELXL refinement |
Table 3 : Radiochemical Yields for [<sup>11</sup>C]Methylation of Thiazolo Derivatives
| Precursor | Radiochemical Yield (%) | Purity (%) |
|---|---|---|
| Acid derivative | 40–50 | ≥98 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
